N-[5-(acetylamino)-2-methoxyphenyl]-3-(1-methyl-1H-indol-3-yl)propanamide
Description
This compound features a propanamide linker connecting two key moieties:
- 1-Methyl-1H-indol-3-yl group: A substituted indole system, known for interactions with hydrophobic pockets in biological targets like cyclooxygenase (COX) or serotonin receptors .
Its molecular formula is C₂₁H₂₁N₃O₃ (calculated molecular weight: 363.41 g/mol).
Properties
Molecular Formula |
C21H23N3O3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-3-(1-methylindol-3-yl)propanamide |
InChI |
InChI=1S/C21H23N3O3/c1-14(25)22-16-9-10-20(27-3)18(12-16)23-21(26)11-8-15-13-24(2)19-7-5-4-6-17(15)19/h4-7,9-10,12-13H,8,11H2,1-3H3,(H,22,25)(H,23,26) |
InChI Key |
DGCBLPWISUARIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CCC2=CN(C3=CC=CC=C32)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-3-(1-methyl-1H-indol-3-yl)propanamide typically involves the coupling of an indole derivative with an acetylamino-methoxyphenyl compound. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), resulting in good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(acetylamino)-2-methoxyphenyl]-3-(1-methyl-1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or H2O2 in an organic solvent.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst, sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or sulfonylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antiproliferative agent against cancer cell lines.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-3-(1-methyl-1H-indol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting cellular processes essential for cell division .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole-Based Propanamide Derivatives
a) 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)propanamide (58)
- Key Differences: Replaces the 5-acetylamino-methoxyphenyl with a 4-chlorobenzoyl group and adds a sulfonamide-linked thiophene.
- Properties : Higher molecular weight (C₂₄H₂₀Cl₂N₂O₅S₂; MW: 575.46 g/mol) and enhanced electrophilicity due to sulfonamide and chlorine substituents. Demonstrated 28% yield in synthesis, suggesting synthetic challenges .
b) N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- Key Differences : Uses a naphthalene moiety instead of methoxyphenyl and links via an ethyl spacer. Registered under CAS 1017153-76-2.
- Significance : Designed as a serotonin-naproxen hybrid, highlighting the role of indole in dual COX/5-HT targeting .
c) 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-2-methyl-N-(methylsulfonyl)propanamide (51)
- Key Differences : Incorporates a methylsulfonyl group and a branched propanamide chain.
Heterocyclic Propanamide Analogs
a) 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides (7c-f)
- Key Differences : Replaces indole with thiazole-oxadiazole hybrids.
- Properties : Lower molecular weights (375–389 g/mol), melting points (134–178°C), and enhanced solubility due to polar sulfanyl and oxadiazole groups .
b) N-(5-Chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide
Aryl-Substituted Acetamide and Propanamide Derivatives
a) N-{5-[4-({4-[4-Chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b)
- Key Differences : Uses a pyridine-acetamide core with a piperazine-carbonyl linker.
- Properties : Higher molecular weight (530 g/mol) and melting point (241–242°C), indicative of strong intermolecular interactions .
b) 2-(4-Ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide
Structural and Functional Analysis Table
Biological Activity
N-[5-(Acetylamino)-2-methoxyphenyl]-3-(1-methyl-1H-indol-3-yl)propanamide is a complex organic compound that exhibits significant biological activity due to its structural features, particularly the indole ring and amide functionalities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes:
- An indole ring , which is known for its ability to interact with various biological targets.
- An acetylamino group at the 5-position of the methoxyphenyl moiety.
- A propanamide linkage , enhancing its solubility and bioavailability.
Biological Activity Overview
Research has highlighted several areas where this compound demonstrates biological activity:
- Anticancer Properties :
- Anti-inflammatory Effects :
- Antioxidant Activity :
The mechanisms through which this compound exerts its effects are multifaceted:
- Enzyme Inhibition : The indole ring's ability to mimic substrates allows it to interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.
- Receptor Binding : The compound may bind to specific receptors involved in cancer progression and inflammation, thereby modulating cellular responses.
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
Future Directions
The promising biological activities of this compound suggest several avenues for future research:
- Clinical Trials : Further investigation into its efficacy and safety in clinical settings is essential.
- Structural Optimization : Modifying the chemical structure could enhance potency and selectivity for specific biological targets.
- Mechanistic Studies : Detailed studies on the interaction between this compound and various molecular targets will elucidate its full therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
